![molecular formula C23H17ClN2OS2 B2695031 4-Chlorophenyl [2-phenyl-6-(phenylsulfanyl)-4-pyrimidinyl]methyl sulfoxide CAS No. 306980-55-2](/img/structure/B2695031.png)

4-Chlorophenyl [2-phenyl-6-(phenylsulfanyl)-4-pyrimidinyl]methyl sulfoxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

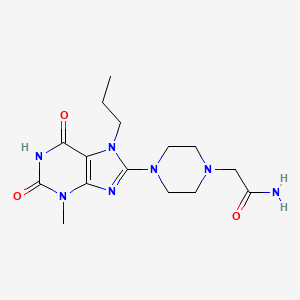

4-Chlorophenyl [2-phenyl-6-(phenylsulfanyl)-4-pyrimidinyl]methyl sulfoxide, also known as CPPSO, is an organosulfur compound that is widely used in scientific research. It has a variety of applications in biochemistry, physiology, and pharmacology.

Aplicaciones Científicas De Investigación

Polymer Synthesis and Applications

Synthesis of Poly(sulfonium cation) as an Alkylating Reagent : Methyl 4-phenylthiophenyl sulfoxide polymerization leads to the formation of poly(methyl-4-phenylthiophenylsulfonium), which acts as an effective alkylating agent for various organic substrates. This process highlights the utility of sulfoxide derivatives in polymer chemistry, particularly in creating polycations with potential applications in material science (Shouji et al., 1994).

Polymerization of Methyl Phenyl Sulfoxide under Acidic Conditions : A novel approach involving the self-polycondensation of methyl phenyl sulfoxide in acidic conditions to produce phenylene sulfonium polymers. This method introduces a new pathway for synthesizing sulfonium-based polymers with unique properties and applications (Miyatake et al., 2001).

Molecular Structure and Reaction Mechanisms

- Crystal and Molecular Structure of Methyl-(4-chlorophenyl)sulfone : The study provides insights into the crystal structure of methyl-(4-chlorophenyl)sulfone, revealing the spatial arrangement and interactions within the molecule. Such structural analyses are crucial for understanding the reactivity and potential applications of sulfonyl compounds (Adamovich et al., 2017).

Organic Synthesis and Reactivity

- Oxidative Addition of Pd0 to Ar-SO2R Bonds : This research explores the Heck-type reactions of phenyl vinyl sulfones and sulfoxides, demonstrating the potential of sulfone derivatives as substrates in catalytic reactions for the synthesis of styryl sulfoxides and sulfones. Such studies expand the scope of sulfones in organic synthesis and potential applications in drug discovery and material science (García Ruano et al., 2006).

Potential Biological Activities

- Structure-Based Design of Substituted Diphenyl Sulfones and Sulfoxides : Focusing on the inhibition of thymidylate synthase, this study illustrates the design and synthesis of diphenyl sulfoxide and sulfone derivatives with potent inhibitory activities. Such research highlights the therapeutic potential of sulfoxide and sulfone compounds in the development of anticancer drugs (Jones et al., 1997).

Propiedades

IUPAC Name |

4-[(4-chlorophenyl)sulfinylmethyl]-2-phenyl-6-phenylsulfanylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17ClN2OS2/c24-18-11-13-21(14-12-18)29(27)16-19-15-22(28-20-9-5-2-6-10-20)26-23(25-19)17-7-3-1-4-8-17/h1-15H,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFLWLELMDYZTCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CC(=N2)SC3=CC=CC=C3)CS(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17ClN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chlorophenyl [2-phenyl-6-(phenylsulfanyl)-4-pyrimidinyl]methyl sulfoxide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2694953.png)

![4-[3-(4-Methylphenyl)sulfonylquinolin-4-yl]morpholine](/img/structure/B2694955.png)

![[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B2694957.png)

![Methyl 2-(benzo[d][1,2,3]thiadiazole-5-carboxamido)-4,5-dimethoxybenzoate](/img/structure/B2694958.png)

![1-[4-(2-Methylpyrazol-3-yl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridin-5-yl]prop-2-en-1-one](/img/structure/B2694960.png)

![N-[(1R,2S)-2-[(1R,2R)-2-Methylcyclopropyl]cyclopropyl]prop-2-enamide](/img/structure/B2694961.png)

![N-(5-chloro-2-methylphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2694965.png)

![5-methyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2694966.png)